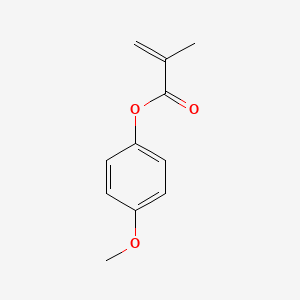
4-Methoxyphenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl methacrylate is an organic compound with the molecular formula C11H12O3. It is a methacrylate ester derived from methacrylic acid and 4-methoxyphenol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers due to its reactive methacrylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl methacrylate typically involves the esterification of methacrylic acid with 4-methoxyphenol. One common method includes the use of methacrylic anhydride and 4-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers.
Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 4-methoxyphenol.
Common Reagents and Conditions:
Polymerization: Initiators like 2,2’-azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the ester bond.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Substitution: Derivatives with different functional groups on the aromatic ring.
Hydrolysis: Methacrylic acid and 4-methoxyphenol.
Scientific Research Applications
4-Methoxyphenyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used to synthesize functional polymers with specific properties for coatings, adhesives, and biomedical applications.
Material Science: The compound is employed in the development of advanced materials with tailored mechanical and thermal properties.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The presence of the methoxy group can influence the reactivity and properties of the resulting polymers .
Comparison with Similar Compounds
4-Methoxyphenyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-Methoxyphenyl methacrylate: Similar structure but with the methoxy group in the ortho position.
4-Methylphenyl methacrylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl methacrylate is unique due to the presence of the methoxy group in the para position, which can influence its reactivity and the properties of the polymers formed. This positional isomerism can lead to differences in the physical and chemical properties of the resulting materials .
Properties
CAS No. |
10430-85-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
WIZMCLXMWBKNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


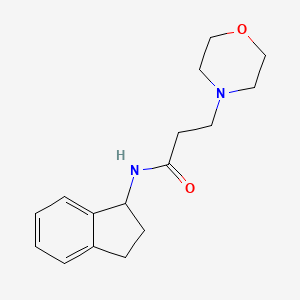
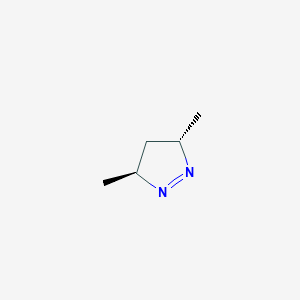
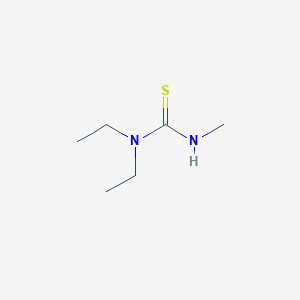
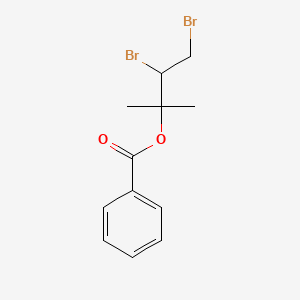
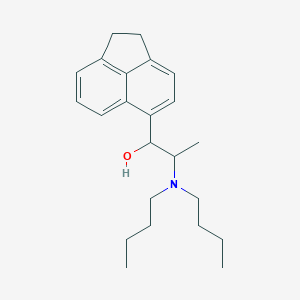
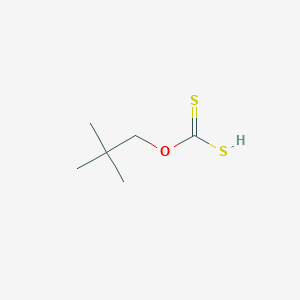
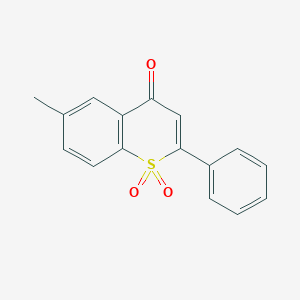
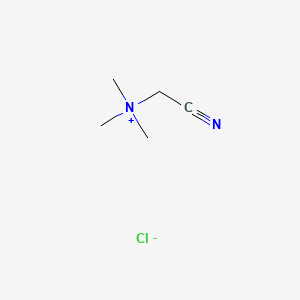
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
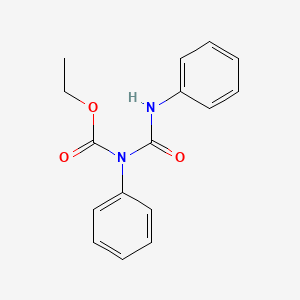

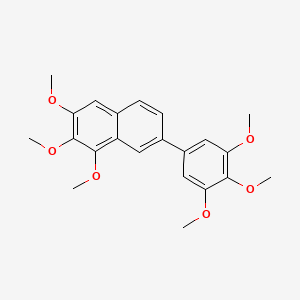

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
